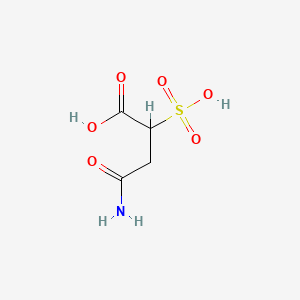
1-Iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole are organic compounds that belong to the class of aromatic compounds. These compounds are characterized by their unique structural features, which include iodine and methoxy groups attached to benzene and benzothiazole rings, respectively. These structural features impart specific chemical properties and reactivity to the compounds.
準備方法
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination.
2-(4-methoxyphenyl)-1,3-benzothiazole: This compound can be synthesized through the condensation of 4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 1-Iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding quinones, while 2-(4-methoxyphenyl)-1,3-benzothiazole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the iodine group from 1-Iodo-2,3,4,5-tetramethylbenzene or to reduce the nitro group (if present) in 2-(4-methoxyphenyl)-1,3-benzothiazole.
Substitution: Both compounds can undergo substitution reactions. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Iodo-2,3,4,5-tetramethylbenzene may yield quinones, while substitution reactions may yield various functionalized derivatives.
科学的研究の応用
Chemistry
- These compounds can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
- The biological activity of these compounds can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine
- Derivatives of these compounds may be investigated for their potential use in drug development and medical diagnostics.
Industry
- These compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
作用機序
- The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene may facilitate interactions with specific enzymes or receptors, while the benzothiazole ring in 2-(4-methoxyphenyl)-1,3-benzothiazole may interact with DNA or proteins.
類似化合物との比較
Similar Compounds
- Compounds similar to 1-Iodo-2,3,4,5-tetramethylbenzene include other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene.
- Compounds similar to 2-(4-methoxyphenyl)-1,3-benzothiazole include other benzothiazole derivatives, such as 2-phenylbenzothiazole and 2-(4-chlorophenyl)-1,3-benzothiazole.
Uniqueness
- The unique structural features of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole, such as the presence of iodine and methoxy groups, impart specific chemical properties and reactivity that distinguish them from other similar compounds.
特性
分子式 |
C24H24INOS |
|---|---|
分子量 |
501.4 g/mol |
IUPAC名 |
1-iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,1H3;5H,1-4H3 |
InChIキー |
RBHDZVGKVILTEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


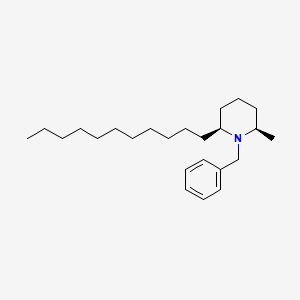
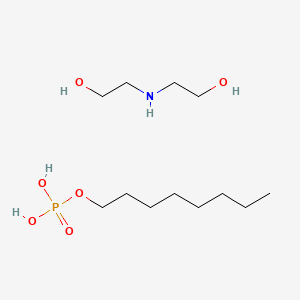
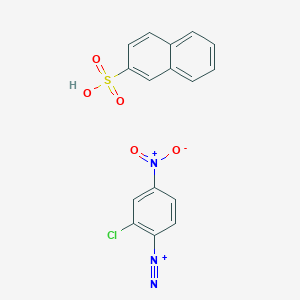
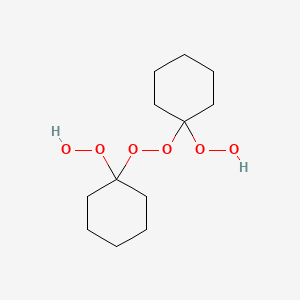
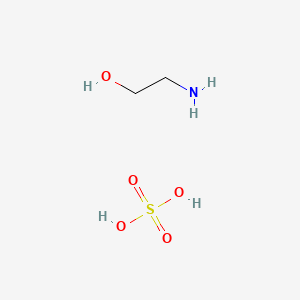
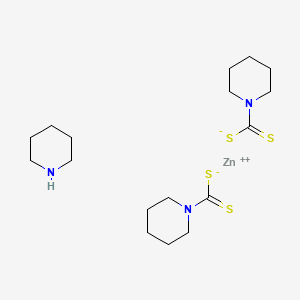




![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)

